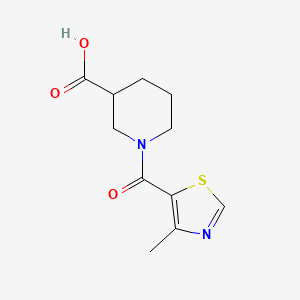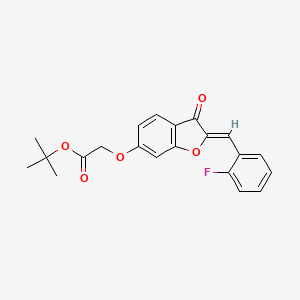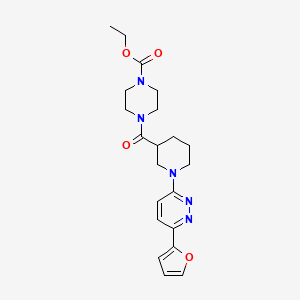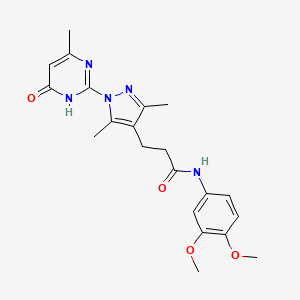
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MTPCA is a heterocyclic compound that contains a thiazole ring and a piperidine ring. It has a molecular formula of C12H16N2O2S and a molecular weight of 260.33 g/mol.
作用机制
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid may exert its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in activated microglial cells. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to protect neuronal cells from oxidative stress-induced damage. In animal studies, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain.
实验室实验的优点和局限性
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is also soluble in various solvents, which makes it easy to handle in experiments. However, one limitation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is its relatively high cost compared to other compounds with similar biological activities.
未来方向
There are several future directions for the research on 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid's potential as a plant growth regulator and a pesticide. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid) is a promising compound with potential applications in medicine, agriculture, and material science. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods and has been extensively studied for its biological activities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities and has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.
合成方法
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-methylthiazole-5-carboxylic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid as a white solid with a high purity.
科学研究应用
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been tested as a plant growth regulator and a pesticide. It has been found to enhance plant growth and inhibit the growth of certain pests. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7-9(17-6-12-7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFHMRPRITKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)
![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)
![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)
![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)



![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2977930.png)


![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate](/img/structure/B2977936.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2977938.png)